N-(4-Acetylphenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanamide
Description
N-(4-Acetylphenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanamide is a synthetic organic compound that belongs to the class of triazole derivatives
Properties
CAS No. |
332909-82-7 |
|---|---|
Molecular Formula |
C24H21N5O2S |
Molecular Weight |
443.5g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C24H21N5O2S/c1-16(30)18-10-12-20(13-11-18)26-23(31)17(2)32-24-28-27-22(19-7-6-14-25-15-19)29(24)21-8-4-3-5-9-21/h3-15,17H,1-2H3,(H,26,31) |
InChI Key |
JZZHVPWZTNLFJB-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4 |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylphenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: This step might involve the reaction of the triazole intermediate with a thiol or disulfide compound.
Acetylation and Coupling: The final steps would involve acetylation of the phenyl ring and coupling with the propanamide moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetylphenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the phenyl or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(4-Acetylphenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanamide might be studied for its reactivity and potential as a building block for more complex molecules.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential as a pharmaceutical agent. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, so similar activities might be explored for this compound.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(4-Acetylphenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanamide would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial properties, it might inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Itraconazole: Known for its use in treating fungal infections.
Uniqueness
N-(4-Acetylphenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanamide might be unique in its specific combination of functional groups, which could confer distinct biological or chemical properties compared to other triazole derivatives.
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